![molecular formula C20H26O3 B3936902 1-ethoxy-4-[4-(4-ethylphenoxy)butoxy]benzene](/img/structure/B3936902.png)
1-ethoxy-4-[4-(4-ethylphenoxy)butoxy]benzene
Overview
Description
1-ethoxy-4-[4-(4-ethylphenoxy)butoxy]benzene, also known as EEB, is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a member of the family of alkylphenyl ethers and has been used extensively in the field of pharmacology and biochemistry due to its ability to interact with biological systems.
Scientific Research Applications
1-ethoxy-4-[4-(4-ethylphenoxy)butoxy]benzene has been widely used in scientific research for its unique properties. It has been used as a model compound for the study of the metabolism of alkylphenyl ethers in the liver. It has also been used in the study of the interaction of alkylphenyl ethers with estrogen receptors. Additionally, 1-ethoxy-4-[4-(4-ethylphenoxy)butoxy]benzene has been used in the study of the pharmacokinetics of alkylphenyl ethers in vivo.
Mechanism of Action
The mechanism of action of 1-ethoxy-4-[4-(4-ethylphenoxy)butoxy]benzene is not fully understood. However, it is believed that 1-ethoxy-4-[4-(4-ethylphenoxy)butoxy]benzene interacts with estrogen receptors and modulates their activity. This interaction can lead to changes in gene expression and other cellular processes.
Biochemical and Physiological Effects:
1-ethoxy-4-[4-(4-ethylphenoxy)butoxy]benzene has been shown to have a number of biochemical and physiological effects. It has been shown to have estrogenic activity in vitro, which suggests that it may have potential as a therapeutic agent for the treatment of estrogen-related diseases. Additionally, 1-ethoxy-4-[4-(4-ethylphenoxy)butoxy]benzene has been shown to have anti-inflammatory activity in vivo, which suggests that it may have potential as a therapeutic agent for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-ethoxy-4-[4-(4-ethylphenoxy)butoxy]benzene is its unique chemical structure, which allows it to interact with biological systems in a specific and selective manner. Additionally, 1-ethoxy-4-[4-(4-ethylphenoxy)butoxy]benzene is relatively easy to synthesize in the laboratory, which makes it a popular choice for research. However, one of the main limitations of 1-ethoxy-4-[4-(4-ethylphenoxy)butoxy]benzene is its potential toxicity, which can limit its use in certain experimental settings.
Future Directions
There are a number of future directions for research on 1-ethoxy-4-[4-(4-ethylphenoxy)butoxy]benzene. One area of research that is currently being explored is the development of 1-ethoxy-4-[4-(4-ethylphenoxy)butoxy]benzene analogs with improved pharmacological properties. Additionally, there is ongoing research on the use of 1-ethoxy-4-[4-(4-ethylphenoxy)butoxy]benzene as a therapeutic agent for the treatment of estrogen-related diseases. Finally, there is ongoing research on the potential use of 1-ethoxy-4-[4-(4-ethylphenoxy)butoxy]benzene as a tool for the study of the metabolism of alkylphenyl ethers in vivo.
Conclusion:
In conclusion, 1-ethoxy-4-[4-(4-ethylphenoxy)butoxy]benzene is a unique chemical compound that has been widely used in scientific research for its ability to interact with biological systems. It has been used as a model compound for the study of the metabolism of alkylphenyl ethers in the liver and has been shown to have estrogenic and anti-inflammatory activity. While there are limitations to the use of 1-ethoxy-4-[4-(4-ethylphenoxy)butoxy]benzene in certain experimental settings, there are a number of future directions for research on this compound, including the development of 1-ethoxy-4-[4-(4-ethylphenoxy)butoxy]benzene analogs with improved pharmacological properties and the use of 1-ethoxy-4-[4-(4-ethylphenoxy)butoxy]benzene as a therapeutic agent for the treatment of estrogen-related diseases.
properties
IUPAC Name |
1-ethoxy-4-[4-(4-ethylphenoxy)butoxy]benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3/c1-3-17-7-9-19(10-8-17)22-15-5-6-16-23-20-13-11-18(12-14-20)21-4-2/h7-14H,3-6,15-16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFSIHADUBIDPMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCCCOC2=CC=C(C=C2)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethoxy-4-[4-(4-ethylphenoxy)butoxy]benzene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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